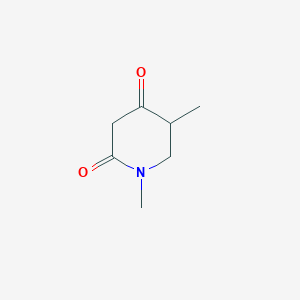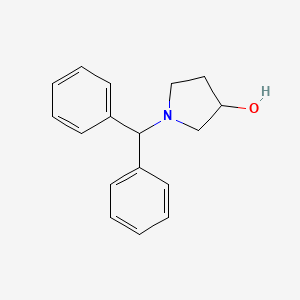
3-Pyrrolidinol, 1-(diphenylmethyl)-
描述
“3-Pyrrolidinone, 1-(diphenylmethyl)-” is a chemical compound with the molecular formula C17H17NO and a molecular weight of 251.32 . It is also known by its English name "3-Pyrrolidinone, 1-(diphenylmethyl)-" .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been reported in the literature. For instance, an Ir(III)-catalyzed synthesis of 3-pyrrolidinols combining 1,2,4-butanetriol or 1,3,5-pentanetriol with primary amines was carried out . This borrowing hydrogen methodology (BH) was further extended to the sequential diamination .Molecular Structure Analysis
The molecular structure of “3-Pyrrolidinone, 1-(diphenylmethyl)-” consists of a pyrrolidinone ring attached to a diphenylmethyl group . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Pyrrolidine derivatives have been shown to undergo various chemical reactions. For instance, (S)-1-Benzoyl-3-pyrrolidinol was successfully converted to 3-pyrrolidinol and its derivatives by chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Pyrrolidinone, 1-(diphenylmethyl)-” include a boiling point of 373.7±30.0 °C (Predicted), a density of 1.150±0.06 g/cm3 (Predicted), and an acidity coefficient (pKa) of 4.61±0.20 (Predicted) .作用机制
While the specific mechanism of action for “3-Pyrrolidinol, 1-(diphenylmethyl)-” is not mentioned in the search results, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
安全和危害
未来方向
Pyrrolidine alkaloids have shown promise in pharmacotherapy, exhibiting a wide range of pharmacological activities . Additionally, asymmetric organocatalysis, which involves the use of pyrrolidine-based organocatalysts, has emerged as a powerful tool for the facile construction of complex molecular architectures . This suggests potential future directions in the development of new drugs and synthetic methods involving pyrrolidine derivatives.
属性
IUPAC Name |
1-benzhydrylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-16-11-12-18(13-16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPVZVJTFQJQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440058 | |
| Record name | 3-Pyrrolidinol, 1-(diphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinol, 1-(diphenylmethyl)- | |
CAS RN |
116574-17-5 | |
| Record name | 3-Pyrrolidinol, 1-(diphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione](/img/structure/B3045860.png)
![4-[N-methyl-1-(pyridin-4-yl)formamido]butanoic acid](/img/structure/B3045862.png)
![4-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B3045863.png)
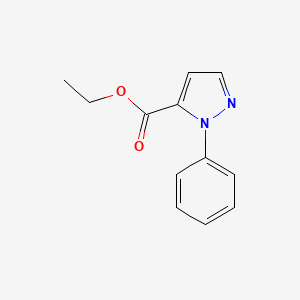
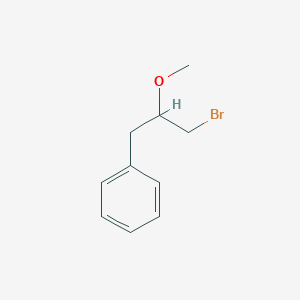
![N-Methyl-2-[(4-methylphenyl)thio]ethanamine](/img/structure/B3045866.png)
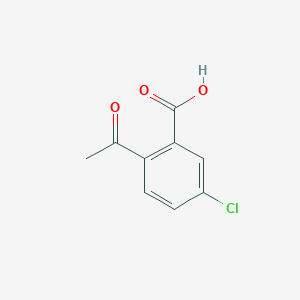
![1-Propanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B3045870.png)

